5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine
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Overview
Description
5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl, methoxy, and methyl group on the phenyl ring, and two amino groups on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with a benzyl halide. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: Similar structure with additional methoxy groups.
Omeprazole: Contains a pyridine ring and is used as a proton pump inhibitor.
Uniqueness
5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the phenyl and pyrimidine rings
Properties
CAS No. |
105639-85-8 |
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Molecular Formula |
C15H20N4O |
Molecular Weight |
272.35 g/mol |
IUPAC Name |
5-[(3-ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H20N4O/c1-4-11-6-10(5-9(2)13(11)20-3)7-12-8-18-15(17)19-14(12)16/h5-6,8H,4,7H2,1-3H3,(H4,16,17,18,19) |
InChI Key |
ZRFPOKUZWBSQLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)C)OC |
Origin of Product |
United States |
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